

# C-178: A Potent Tool for Interrogating STING-Mediated Innate Immunity

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Compound of Interest		
Compound Name:	C-178	
Cat. No.:	B1668179	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**C-178** is a potent and selective small-molecule inhibitor of the stimulator of interferon genes (STING) protein, a central adaptor in the innate immune pathway that senses cytosolic DNA.[1] [2] As a tool compound, **C-178** offers researchers a powerful means to investigate the physiological and pathological roles of STING signaling. This document provides detailed application notes and experimental protocols for the effective use of **C-178** in immunology research.

Of critical importance to researchers, **C-178** exhibits species-specific activity, potently inhibiting mouse STING (mmSTING) while having no appreciable effect on human STING (hsSTING).[1] [2] This specificity makes **C-178** an invaluable tool for studies utilizing murine models of inflammation and autoimmune diseases where aberrant STING activation is implicated.

### **Mechanism of Action**

**C-178** functions as a covalent inhibitor of mouse STING.[1][2] Its mechanism of action involves the specific targeting of cysteine residue 91 (Cys91) located within the N-terminal transmembrane domain of mmSTING.[1][3] By forming a covalent bond with Cys91, **C-178** effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation.[1][3]







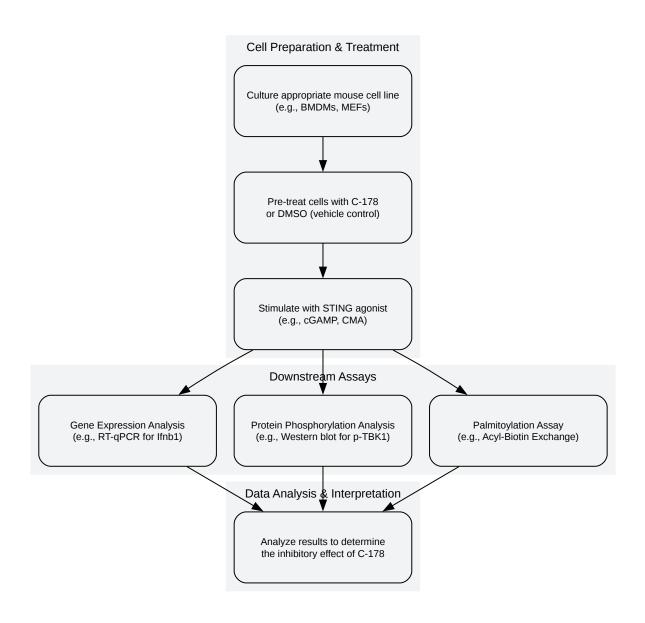
Inhibition of palmitoylation prevents the subsequent trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, a necessary step for its assembly into multimeric signaling complexes.[1][4] Consequently, the recruitment and phosphorylation of the downstream kinase TBK1 (TANK-binding kinase 1) are inhibited, leading to the suppression of type I interferon (IFN) and inflammatory cytokine production.[1][2][3]

## **Signaling Pathway Diagram**









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## References

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